N-1,3-benzodioxol-5-ylurea

Description

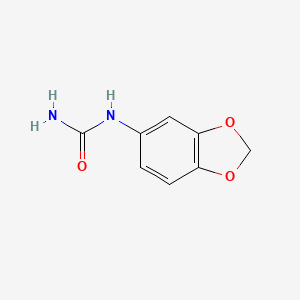

N-1,3-Benzodioxol-5-ylurea is a urea derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent. This compound belongs to a class of molecules where the benzodioxole moiety is fused to a urea functional group (-NH-C(=O)-NH-). The benzodioxole ring enhances the compound's aromaticity and influences its electronic properties, making it a scaffold of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name |

1,3-benzodioxol-5-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(11)10-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDRRVXXFFXKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-benzodioxol-5-ylurea typically involves the reaction of 1,3-benzodioxole with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-1,3-benzodioxol-5-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with hydroxyl or amine groups.

Substitution: Halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-1,3-benzodioxol-5-ylurea has been investigated for its potential therapeutic properties:

- Anticancer Activity: Preliminary studies suggest that derivatives of benzodioxole structures exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cancer cell proliferation is attributed to its structural features that allow it to interact with specific molecular targets in cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 26–65 | Various Cancer Cell Lines |

| This compound | TBD | TBD |

- Antimicrobial Properties: The presence of the benzodioxole structure suggests potential efficacy against bacterial and fungal pathogens. Studies on similar compounds have shown significant antimicrobial activity, indicating that this compound may also possess such properties.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Reagent in Organic Reactions: It is used to synthesize more complex molecules through various organic reactions. Its unique chemical properties facilitate the formation of new bonds and functional groups.

Biological Studies

Research on the biological activity of this compound focuses on its interaction with biological targets:

- Mechanism of Action: The compound may modulate the activity of enzymes or receptors through π-π stacking interactions and hydrogen bonding with amino acid side chains. These interactions can lead to various biological effects, including inhibition of enzymatic activity.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of benzodioxole derivatives found that modifications in the benzodioxole core significantly influenced cytotoxic activity against breast cancer cell lines. The findings suggest that this compound could exhibit similar or enhanced anticancer properties due to its structural characteristics.

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial compounds derived from benzodioxole structures, researchers identified that certain modifications resulted in increased potency against Gram-positive bacteria. This indicates a promising avenue for further exploration of this compound's antimicrobial potential.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-ylurea involves its interaction with specific molecular targets and pathways . In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of key proteins involved in cell division and survival. The benzodioxole moiety is believed to play a crucial role in binding to the target proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-1,3-benzodioxol-5-ylurea, highlighting differences in functional groups, physicochemical properties, and biological activities:

Key Structural and Functional Differences:

- Urea vs. Thiourea: Replacing oxygen with sulfur in the urea group (e.g., this compound vs.

- Amine Derivatives : (+)-N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine demonstrates that replacing urea with an amine group confers psychoactive properties, likely via serotonergic pathways .

- Chloroacetamide : The acetamide group in N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide introduces electrophilic reactivity, making it useful in nucleophilic substitution reactions .

Pharmacological and Behavioral Insights

- Entactogen Activity: (+)-N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) substitutes for MDMA in animal models, suggesting shared entactogen-like effects.

- Toxicity Considerations : Thiourea derivatives like N-1,3-benzodioxol-5-ylthiourea may pose handling risks (e.g., inhalation hazards), though specific toxicity data are sparse .

Physicochemical and Crystallographic Data

- Crystallography : The benzodioxole ring in 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one adopts a puckered conformation, as analyzed using SHELX software . This structural feature influences packing efficiency and solubility.

- Solubility Trends : Urea and thiourea derivatives exhibit moderate water solubility due to hydrogen-bonding capabilities, whereas chloroacetamides are more lipophilic .

Biological Activity

N-1,3-benzodioxol-5-ylurea is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzodioxole moiety, which is known for its biological relevance. The chemical structure can be represented as follows:

This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

1. Inhibition of Kinases

One of the primary mechanisms attributed to this compound is its ability to inhibit specific kinases involved in cancer progression. Research indicates that compounds similar to this compound can inhibit MEK enzymes in the MAPK pathway, which are crucial for cell proliferation and survival in tumors . This inhibition can potentially reduce the invasiveness and migratory capabilities of cancer cells.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It exhibits inhibitory activity against Src family kinases, which are implicated in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . By modulating these pathways, this compound may help alleviate symptoms associated with chronic inflammation.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anti-tumor Efficacy

In a study involving high-throughput screening of various compounds, this compound was found to induce significant luciferase signals indicative of its ability to modulate ROS levels. This suggests a potential role in oxidative stress management within cancer cells .

Case Study 2: Inflammatory Response Modulation

Another investigation highlighted the compound's effects on inflammatory markers in a model of rheumatoid arthritis. The results showed a reduction in pro-inflammatory cytokines when treated with this compound, supporting its therapeutic potential in managing chronic inflammatory conditions .

Research Findings

Recent research has focused on the synthesis and evaluation of this compound derivatives to enhance their biological activities. Modifications to the urea group have been shown to improve potency against specific targets while maintaining low cytotoxicity levels .

Table 2: Comparison of Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | MEK | 12 | >50 |

| Derivative A | Src Kinase | 8 | >40 |

| Derivative B | MEK | 6 | >30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.